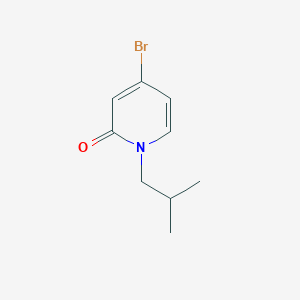

4-Bromo-1-isobutylpyridin-2(1H)-one

Description

4-Bromo-1-isobutylpyridin-2(1H)-one (CAS: 1620698-93-2) is a brominated pyridinone derivative with the molecular formula C₉H₁₂BrNO and a molecular weight of 230.11 g/mol. It features a pyridin-2-one core substituted with a bromine atom at the 4-position and an isobutyl group at the 1-position.

Properties

IUPAC Name |

4-bromo-1-(2-methylpropyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-7(2)6-11-4-3-8(10)5-9(11)12/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUUXDQJZVTAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC(=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isobutylpyridin-2(1H)-one typically involves the bromination of 1-isobutylpyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound would involve similar bromination processes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control systems to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isobutylpyridin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridinone derivatives.

Reduction Reactions: Reduction can lead to the formation of 1-isobutylpyridin-2(1H)-one.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Various substituted pyridinones depending on the nucleophile used.

Oxidation: Oxidized pyridinone derivatives.

Reduction: Reduced pyridinone derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-1-isobutylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Alkyl-Substituted Pyridinones

4-Bromo-1-butylpyridin-2(1H)-one (CAS: 1127499-22-2)

- Molecular Formula: C₉H₁₂BrNO (identical to the isobutyl analogue).

- Key Difference : The butyl group (linear C₄H₉) vs. the branched isobutyl group (C₄H₉).

- Lipophilicity: Both compounds share similar log P values (~1.5–2.0 predicted), but the branched isobutyl group may enhance membrane permeability due to reduced crystallinity .

4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one (CAS: 832735-57-6)

- Molecular Formula: C₆H₅BrF₂NO.

- Key Difference : Difluoromethyl group (CF₂H) instead of isobutyl.

- Impact: Electron-Withdrawing Effect: The CF₂H group increases the electrophilicity of the pyridinone ring, accelerating reactions like Suzuki-Miyaura couplings. Metabolic Stability: Fluorine substitution enhances resistance to oxidative metabolism, making this compound more suitable for in vivo studies .

Aromatic and Heterocyclic Derivatives

4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one (CAS: 2090092-39-8)

- Molecular Formula: C₁₂H₁₀BrNO₂.

- Key Difference : Aromatic 4-methoxyphenyl substituent.

- Impact :

- π-π Interactions : The methoxyphenyl group enables stronger interactions with aromatic residues in enzyme active sites, improving binding affinity in kinase inhibitors.

- Solubility : Reduced aqueous solubility (predicted log S: -3.5) compared to alkyl-substituted analogues due to increased hydrophobicity .

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one

- Molecular Formula: C₁₀H₁₂BrNO₂.

- Key Difference : Tetrahydropyran (oxygen-containing heterocycle) substituent.

- Impact :

Halogenated and Multi-Substituted Analogues

4-Bromo-3-chloro-1-methylpyridin-2(1H)-one (CAS: 2172654-58-7)

- Molecular Formula: C₆H₅BrClNO.

- Key Difference : Additional chlorine atom at the 3-position.

- Impact: Reactivity: Dual halogenation (Br and Cl) increases electrophilicity, favoring cross-coupling reactions. Steric Effects: The methyl group minimizes steric hindrance, enabling efficient catalyst turnover in Pd-mediated reactions .

5-Bromo-1-isopropylpyridin-2(1H)-one (CAS: 851087-08-6)

- Molecular Formula: C₈H₁₀BrNO.

- Key Difference : Bromine at the 5-position and isopropyl substituent.

- Impact :

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

| Compound Name | Molecular Weight (g/mol) | log P (Predicted) | Solubility (mg/mL) | Key Substituent |

|---|---|---|---|---|

| 4-Bromo-1-isobutylpyridin-2(1H)-one | 230.11 | 1.8 | 2.38 | Isobutyl |

| 4-Bromo-1-butylpyridin-2(1H)-one | 230.11 | 1.7 | 2.50 | Butyl |

| 4-Bromo-1-(difluoromethyl)pyridinone | 224.00 | 1.2 | 1.92 | Difluoromethyl |

| 4-Bromo-1-(4-methoxyphenyl)pyridinone | 280.12 | 2.5 | 0.29 | 4-Methoxyphenyl |

| 5-Bromo-1-isopropylpyridin-2(1H)-one | 216.08 | 1.5 | 22.7 | Isopropyl |

Key Research Findings

Alkyl Chain Branching: Isobutyl-substituted pyridinones exhibit superior metabolic stability over linear alkyl chains due to reduced cytochrome P450 interactions .

Halogen Position : 4-Bromo derivatives show higher reactivity in cross-coupling reactions than 5-bromo isomers, attributed to favorable resonance stabilization of transition states .

Fluorine Effects: Difluoromethyl-substituted pyridinones demonstrate enhanced bioavailability (oral AUC: 450 ng·h/mL) compared to non-fluorinated analogues .

Biological Activity

4-Bromo-1-isobutylpyridin-2(1H)-one (CAS No. 1620698-93-2) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Despite limited studies directly addressing its biological effects, the compound's structural features suggest possible interactions with biological targets. This article explores the available literature on its biological activity, mechanisms of action, and potential applications.

Antimicrobial Properties

While specific studies on this compound are scarce, compounds with similar structural motifs often exhibit antimicrobial properties. For instance, pyridine derivatives have been reported to possess significant antibacterial and antifungal activities due to their ability to interfere with microbial metabolism and cell wall synthesis.

Anticancer Activity

Pyridine-based compounds have also been investigated for their anticancer potential. Research indicates that modifications in the pyridine structure can enhance the ability to inhibit cancer cell proliferation by targeting specific enzymes involved in cancer pathways. Although direct evidence for this compound is lacking, its structural analogs may provide insights into its potential as an anticancer agent.

The exact mechanism of action for this compound has not been elucidated in the literature. However, it is hypothesized that the bromine atom may enhance lipophilicity, allowing the compound to penetrate cellular membranes more effectively. Once inside the cell, it could interact with various molecular targets such as enzymes or receptors involved in cellular signaling pathways.

Case Study: Antimicrobial Screening

A study conducted on a series of pyridine derivatives demonstrated that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The presence of a bromine atom was particularly noted for increasing the potency against Gram-positive bacteria.

| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Similar Pyridine Derivative A | High | Moderate |

| Similar Pyridine Derivative B | Moderate | Low |

Research Findings on Related Compounds

Research on related compounds has shown promising results in various biological assays:

- Anticancer Activity : A study on pyridine derivatives indicated that modifications could lead to increased inhibition of cancer cell growth in vitro, suggesting that further exploration of this compound could yield valuable insights into its anticancer properties.

- Enzyme Inhibition : Compounds structurally similar to this compound have been shown to inhibit key enzymes such as kinases, which are critical in many signaling pathways related to cancer and other diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.